3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid
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Overview
Description
3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a methylthio group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid typically involves the formation of the benzoxazole ring followed by the introduction of the methylthio group and the acrylic acid moiety. One common method involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acids or their derivatives to form the benzoxazole ring. Subsequent methylation and introduction of the acrylic acid group can be achieved through standard organic synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzoxazole ring and the acrylic acid moiety are key structural features that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the acrylic acid moiety.
3-(2-(Methylthio)benzo[d]oxazol-6-yl)propanoic acid: Similar structure but with a propanoic acid instead of acrylic acid.
Uniqueness
3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid is unique due to the presence of both the benzoxazole ring and the acrylic acid moiety, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C11H9NO3S |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
(E)-3-(2-methylsulfanyl-1,3-benzoxazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-11-12-8-4-2-7(3-5-10(13)14)6-9(8)15-11/h2-6H,1H3,(H,13,14)/b5-3+ |
InChI Key |
RLFHXHDUVOUMMO-HWKANZROSA-N |
Isomeric SMILES |
CSC1=NC2=C(O1)C=C(C=C2)/C=C/C(=O)O |
Canonical SMILES |
CSC1=NC2=C(O1)C=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
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